molecular formula C15H17BrO3 B1345399 cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-85-1

cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1345399
CAS No.: 735275-85-1
M. Wt: 325.2 g/mol
InChI Key: UQBNQQLWXYCNJS-UHFFFAOYSA-N
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Description

cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: is a chiral compound that contains a mixture of enantiomers. It is characterized by its molecular formula C15H17BrO3 and a molecular weight of 325.2 g/mol . This compound is notable for its structural complexity, which includes a bromophenyl group and a cyclohexane carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with cyclohexanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of cyclohexane-1,4-dicarboxylic acid.

    Reduction: Formation of cis-4-[2-(4-bromophenyl)-2-hydroxyethyl]-cyclohexane-1-carboxylic acid.

    Substitution: Formation of cis-4-[2-(4-substituted phenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Research into its biological activity is ongoing

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism by which cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its bromophenyl and carboxylic acid groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
  • cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
  • cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Uniqueness: The presence of the bromophenyl group in cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid distinguishes it from its analogs. This group can significantly influence the compound’s reactivity and interaction with biological targets, making it unique in its class .

Properties

IUPAC Name

4-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBNQQLWXYCNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178705
Record name cis-4-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-57-7
Record name cis-4-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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